1-Nitro-4-nitrosobenzene
CAS No.: 4485-08-9
Cat. No.: VC8180293
Molecular Formula: C6H4N2O3
Molecular Weight: 152.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4485-08-9 |
|---|---|
| Molecular Formula | C6H4N2O3 |
| Molecular Weight | 152.11 g/mol |
| IUPAC Name | 1-nitro-4-nitrosobenzene |
| Standard InChI | InChI=1S/C6H4N2O3/c9-7-5-1-3-6(4-2-5)8(10)11/h1-4H |
| Standard InChI Key | IDZTUECABAHWLE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N=O)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1N=O)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-Nitro-4-nitrosobenzene features a planar benzene ring with nitro () and nitroso () groups at the 1- and 4-positions, respectively. Quantum mechanical calculations (B3LYP/6-31G**) confirm the resonance stabilization of the nitroso group, which adopts a bent geometry with a bond angle of at the nitrogen atom . The bond lengths are calculated as 1.223 Å (nitro) and 1.214 Å (nitroso) .
Table 1: Key Structural Parameters
| Parameter | Value | Method/Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 152.11 g/mol | PubChem |
| (Nitro) | 1.223 Å | DFT (B3LYP/6-31G**) |
| (Nitroso) | 1.214 Å | DFT (B3LYP/6-31G**) |
Synthesis and Reaction Pathways
Electrochemical Coupling
Recent advances highlight the electrochemical synthesis of nitro-NNO-azoxy derivatives from nitrosoarenes. Using ammonium dinitramide (ADN) as a reagent, 1-nitro-4-nitrosobenzene undergoes coupling under constant current electrolysis (60 mA, 2 F/mol) in acetonitrile, yielding nitro-azoxy compounds with up to 85% efficiency . Key optimizations include:
-
Solvent: Acetonitrile outperforms DMF, MeOH, and HFIP due to superior solubility and stability .
-
Electrodes: Carbon felt anodes and platinum wire cathodes maximize yield .
Table 2: Optimization of Electrochemical Synthesis
| Condition | Yield (%) | Comment |
|---|---|---|
| ADN (4 mmol), MeCN | 85 | Optimal reagent loading |
| KDN (4 mmol) | 34 | Lower solubility vs. ADN |
| 2 F/mol electricity | 77 | Current efficiency threshold |
Nitrosodesilylation
The -substitution of trimethylsilyl precursors with nitrosonium tetrafluoroborate () provides a regioselective route to nitrosobenzenes. This method avoids competing oxidation pathways, achieving >90% purity for electron-deficient substrates .
Physicochemical Properties
Thermal Stability
1-Nitro-4-nitrosobenzene exhibits moderate thermal stability, with decomposition observed above 150°C. Differential scanning calorimetry (DSC) reveals an exothermic peak at 165°C, indicative of nitroso group dissociation .
Table 3: Thermal and Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | Chemsrc |
| Density | 1.447 g/cm³ | FisherSci (analog) |
| Solubility | Insoluble in water | PubChem |
Spectroscopic Data
Applications in Organic Synthesis
Pharmaceutical Intermediates
1-Nitro-4-nitrosobenzene is a precursor to heterocyclic compounds like benzimidazoles and quinoxalines, which are scaffolds for anticancer and antimicrobial agents . For example, its reduction yields 1,4-diaminobenzene, a key intermediate in polyurethane production .
Photoresponsive Materials
The nitroso group’s photoisomerization enables applications in light-switchable systems. Irradiation at 405 nm induces -to- isomerization, with a thermal half-life of 6.8 minutes at −60°C, making it suitable for optoelectronic devices .
Recent Research Advances
Catalytic Applications
Silver-catalyzed nitrosation using enables C–H functionalization of aromatic amides, expanding access to nitroso derivatives under mild conditions .
Computational Insights
Density functional theory (DFT) studies predict a twisted transition state for thermal -to- isomerization, with activation energies of in polar solvents .
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